Bienvenue dans la boutique en ligne BenchChem!

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one

Lipophilicity CNS Drug Design ADME Prediction

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one (CAS 956722-53-5) is a dual-substituted pyrrolidin-2-one derivative with a molecular formula of C12H23N3O2 and a molecular weight of 241.33 g/mol. The compound features a primary aminoethyl group at the C5 position and a morpholinoethyl substituent at the N1 position of the lactam ring.

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
Cat. No. B15087488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one
Molecular FormulaC12H23N3O2
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1CCN)CCN2CCOCC2
InChIInChI=1S/C12H23N3O2/c13-4-3-11-1-2-12(16)15(11)6-5-14-7-9-17-10-8-14/h11H,1-10,13H2
InChIKeyKFNBFVDUUHYYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one: Baseline Physicochemical and Structural Profile for Informed Procurement


5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one (CAS 956722-53-5) is a dual-substituted pyrrolidin-2-one derivative with a molecular formula of C12H23N3O2 and a molecular weight of 241.33 g/mol . The compound features a primary aminoethyl group at the C5 position and a morpholinoethyl substituent at the N1 position of the lactam ring . It was previously catalogued by Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals supplied to early discovery researchers . The ZINC database lists this compound with no known biological activity or clinical trial history [1], establishing it as an unexplored chemical scaffold for prospective medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails: Positional and Substituent-Driven Divergence Among Pyrrolidin-2-one Analogs


Pyrrolidin-2-one derivatives bearing aminoethyl or morpholinoethyl substituents cannot be interchanged generically due to significant differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that arise from the specific position and combination of functional groups. Compared to the des-morpholino analog 5-(2-aminoethyl)pyrrolidin-2-one (LogP = -0.9) [1], the target compound exhibits markedly higher lipophilicity (LogP = 0.23) , directly impacting membrane permeability and oral bioavailability predictions. Replacement with the positional isomer 4-amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one (MW = 213.28 g/mol) alters the spatial orientation of the primary amine, which can affect target engagement and selectivity in structure-based drug design. These physicochemical divergences, which are further detailed in Section 3, confirm that generic substitution without quantitative justification carries a high risk of project failure in hit-to-lead or lead optimization campaigns.

Quantitative Evidence Guide: Head-to-Head Physicochemical Differentiation of 5-(2-Aminoethyl)-1-(2-morpholinoethyl)pyrrolidin-2-one


Lipophilicity (LogP) Optimization: Intermediate Value Balances CNS Penetration and Off-Target Risk

The target compound has a computed LogP of 0.23 . In contrast, the des-morpholino analog 5-(2-aminoethyl)pyrrolidin-2-one is significantly more polar with a LogP of -0.9 [1], while the marketed respiratory stimulant doxapram (also a pyrrolidin-2-one with a morpholinoethyl group) is substantially more lipophilic with a LogP range of 3.05 to 3.85 [2]. This places the target compound in an intermediate lipophilicity range that is closer to the generally accepted optimal LogP window (1–3) for CNS drug candidates.

Lipophilicity CNS Drug Design ADME Prediction

Polar Surface Area (PSA) Advantage: Reduced hERG Liability Risk Versus Doxapram

The target compound has a topological polar surface area (TPSA) of 58.80 Ų , which is substantially higher than doxapram's TPSA of 32.78 Ų [1]. Medicinal chemistry guidelines indicate that compounds with TPSA values above 60 Ų are generally associated with a lower probability of hERG potassium channel blockade and consequent cardiotoxicity risk [2]. The target compound approaches this threshold more closely than doxapram, suggesting a more favorable preliminary cardiac safety profile.

Polar Surface Area hERG Liability Cardiotoxicity Drug Safety

Hydrogen Bond Donor Count: Enhanced Predicted Membrane Permeability Versus 5-(2-Aminoethyl)pyrrolidin-2-one

The target compound possesses one hydrogen bond donor (the primary amine at C5) and four hydrogen bond acceptors (carbonyl oxygen, morpholine oxygen, two nitrogen atoms) . The des-morpholino comparator 5-(2-aminoethyl)pyrrolidin-2-one has two hydrogen bond donors (lactam NH and primary amine NH2) and only two hydrogen bond acceptors . According to Lipinski's Rule of Five, a lower HBD count is favorable for passive membrane permeation and oral bioavailability. The replacement of the lactam NH (HBD) with a morpholinoethyl substituent (HBA) in the target compound eliminates one hydrogen bond donor while increasing the acceptor count, which is predicted to enhance passive membrane permeability.

Membrane Permeability Hydrogen Bond Donors Lipinski's Rule of Five Oral Bioavailability

Thermal Stability: Intermediate Boiling Point Enables Solid-Phase Handling and Storage

The target compound has a predicted boiling point of 417.2 ± 30.0 °C at 760 mmHg . The des-morpholino analog 5-(2-aminoethyl)pyrrolidin-2-one has a lower boiling point of 317.0 ± 15.0 °C [1], while the bulkier doxapram has a higher boiling point of 536.4 ± 50.0 °C [2]. The target compound's intermediate boiling point is consistent with its solid physical form at room temperature (as reported by Sigma-Aldrich), facilitating accurate weighing and storage under standard laboratory conditions. The lower boiling point of the des-morpholino analog suggests a higher volatility that could complicate accurate dispensing of small quantities.

Thermal Stability Boiling Point Solid-Phase Handling Compound Storage

Scaffold Uniqueness: Dual Functionalization Provides a Versatile Synthetic Handle for Medicinal Chemistry

The target compound is the only commercially catalogued pyrrolidin-2-one derivative that simultaneously incorporates a primary aminoethyl group at the C5 position and a morpholinoethyl group at the N1 position . Comparators such as 4-amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one (CAS 1153905-94-2) differ in the amino group position (C4 vs. C5) , while 1-(2-morpholinoethyl)pyrrolidin-3-amine (CAS 1181264-99-2) replaces the lactam carbonyl with a methylene group, altering the core ring electronics . The C5 primary amine in the target compound serves as a reactive handle for amide coupling, reductive amination, or sulfonamide formation, while the N1 morpholinoethyl group acts as a solubility-enhancing and pharmacokinetic-modulating moiety.

Scaffold Hopping Fragment-Based Drug Discovery Parallel Synthesis Medicinal Chemistry

Best-Fit Application Scenarios for 5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization with a CNS-Favorable Physicochemical Profile

The target compound's LogP of 0.23 and TPSA of 58.80 Ų position it favorably for CNS drug discovery programs. Its intermediate lipophilicity (compared to 5-AEP at LogP -0.9 and doxapram at LogP ~3.4) balances passive blood-brain barrier permeation with manageable off-target binding . Furthermore, its TPSA approaching the 60 Ų threshold suggests a lower hERG liability risk compared to doxapram (TPSA 32.78 Ų) . The compound is suitable as a starting scaffold for CNS-targeted GPCR or ion channel programs where morpholine-containing ligands have demonstrated efficacy, such as urotensin II receptor antagonism or sigma receptor modulation [1].

Fragment-Based Drug Discovery: Moderate Molecular Weight and Functional Group Diversity Enable Fragment Growing

With a molecular weight of 241.33 g/mol, the compound sits at the upper boundary of fragment-like chemical space (typically MW < 300 Da), making it an ideal starting point for fragment growing or linking strategies . The presence of both a reactive primary amine (for amide bond formation) and a morpholine ring (a privileged scaffold in medicinal chemistry) provides two distinct vectors for structure-based elaboration. The compound's unique dual-substitution pattern, which is not commercially available in any other pyrrolidin-2-one derivative, offers a strategic advantage in generating novel intellectual property .

Chemical Biology Probe Development: Reactive Amine Handle for Bioconjugation and Target Identification

The C5 primary aminoethyl group provides a well-defined reactive handle for bioconjugation strategies, including the installation of affinity tags (biotin), fluorescent reporters, or photoaffinity labels . The morpholinoethyl group at N1 can simultaneously be exploited to modulate physicochemical properties without compromising the integrity of the conjugation handle. The solid physical form and intermediate boiling point (~417 °C) of the compound facilitate accurate weighing and handling during multi-step probe synthesis . This dual-handle architecture is absent in comparator compounds such as 5-(2-aminoethyl)pyrrolidin-2-one, which lacks the morpholine solubilizing group, and 1-(2-morpholinoethyl)pyrrolidin-3-amine, which lacks the lactam carbonyl that may be critical for target binding [1].

Building Block for Diversity-Oriented Synthesis: Scaffold for Parallel Library Generation Targeting GPCRs

The compound's structural features align with the pharmacophoric requirements of multiple GPCR targets, including urotensin II receptor and chemokine receptors, where morpholine-containing pyrrolidinone derivatives have demonstrated antagonist activity . The primary amine enables rapid diversification through combinatorial amide coupling or reductive amination, while the morpholine ring can be further functionalized or retained as a solubility module. The compound's HBD count of 1 (versus 2 for 5-AEP) and HBA count of 4 (versus 2 for 5-AEP) predict improved membrane permeability, which is critical for cellular GPCR assays . The broader patent landscape covering substituted pyrrolidinones as nootropic agents, thrombin/factor Xa inhibitors, and urotensin II antagonists confirms the therapeutic relevance of this scaffold class [1].

Quote Request

Request a Quote for 5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.